5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid
Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives with various vinyl azides .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including NMR spectroscopy . For example, the structure of 3,5-Bis(trifluoromethyl)benzoic acid has been analyzed using NMR .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . For example, the trifluoromethylation of cyclohexanone in THF using tetrabutylammonium fluoride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including NMR spectroscopy . For example, the properties of 3,5-Bis(trifluoromethyl)benzoic acid have been analyzed using NMR .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-2-4-7(5-3-6)9-8(11(17)18)10(19-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHVCIFVNDLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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